molecular formula C8H8N4O2 B1608211 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide CAS No. 27238-35-3

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide

Cat. No.: B1608211
CAS No.: 27238-35-3
M. Wt: 192.17 g/mol
InChI Key: VUYQZWURLBMUHP-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C8H8N4O2 It is known for its unique structure, which includes a benzotriazine ring substituted with a methoxy group and an amine oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide typically involves the reaction of 7-methoxy-1,2,4-benzotriazine with an appropriate oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the amine oxide functional group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction will produce the corresponding amine.

Scientific Research Applications

7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to target hypoxic tumor cells.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with molecular targets and pathways. In biological systems, the compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids, which is particularly useful in targeting cancer cells that are resistant to other treatments.

Comparison with Similar Compounds

Similar Compounds

    Tirapazamine: An experimental anticancer drug that is activated under hypoxic conditions, similar to 7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide.

    3-Amino-1,2,4-benzotriazine 1,4-dioxide: Another compound with a similar structure and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound in various research fields.

Properties

IUPAC Name

7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQZWURLBMUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373069
Record name 7-Methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27238-35-3
Record name 7-Methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide
Reactant of Route 2
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide
Reactant of Route 3
7-Methoxy-1,2,4-benzotriazin-3-amine 1-oxide

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